molecular formula C5H13NS B3054169 5-Aminopentane-1-thiol CAS No. 58657-85-5

5-Aminopentane-1-thiol

Cat. No. B3054169
CAS RN: 58657-85-5
M. Wt: 119.23 g/mol
InChI Key: DXEUCMHRAHWVEF-UHFFFAOYSA-N
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Description

5-Aminopentane-1-thiol, also known as 5-amino-1-pentanethiol, is a chemical compound with the molecular formula C5H13NS . It has a molecular weight of 119.23 .


Molecular Structure Analysis

The molecular structure of 5-Aminopentane-1-thiol consists of a five-carbon chain (pentane), with an amine group (-NH2) attached to one end of the chain and a thiol group (-SH) attached to the other end . The InChI code for this compound is 1S/C5H13NS/c6-4-2-1-3-5-7/h7H,1-6H2 .


Physical And Chemical Properties Analysis

5-Aminopentane-1-thiol is a solid under normal conditions . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the sources I accessed.

Scientific Research Applications

Enzyme Interaction Studies

5-Aminopentane-1-thiol's interactions with enzymes have been a subject of study. For instance, Chalkley and Bloxham (1976) investigated how 5-chloro-4-oxopentanoic acid, a related compound, reacts with rabbit muscle pyruvate kinase. This study provides insights into the modification of enzymes by thiol and amino alkylation, relevant to understanding the biochemical properties and reactions of 5-Aminopentane-1-thiol and related compounds (Chalkley & Bloxham, 1976).

Corrosion Inhibition

Research by Ouici et al. (2017) explored the use of 5-amino 1,3,4-thiadiazole-2-thiol (5-ATT), a compound similar to 5-Aminopentane-1-thiol, in inhibiting corrosion of mild steel in hydrochloric acid. This study revealed the effective inhibition properties of 5-ATT and its potential application in protecting metals from corrosion (Ouici et al., 2017).

Chemical Synthesis and Biomass Conversion

Brentzel et al. (2017) developed a process for synthesizing 1,5-pentanediol from furfural, involving steps like dehydration/hydration and ring-opening tautomerization, relevant to 5-Aminopentane-1-thiol derivatives. This research contributes to the understanding of chemical processes and biomass conversion relevant to similar compounds (Brentzel et al., 2017).

Aromatic Compounds in Beverages

Capone et al. (2015) researched the role of volatile sulfur compounds, like certain thiols, in imparting characteristic aromas to wines. Thiols, similar in structure to 5-Aminopentane-1-thiol, play a significant role in creating the sensory properties of beverages (Capone et al., 2015).

Safety and Hazards

5-Aminopentane-1-thiol hydrochloride, a related compound, has been classified with the GHS07 pictogram, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

5-aminopentane-1-thiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13NS/c6-4-2-1-3-5-7/h7H,1-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXEUCMHRAHWVEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCN)CCS
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40597686
Record name 5-Aminopentane-1-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40597686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

119.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

58657-85-5
Record name 5-Aminopentane-1-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40597686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-AMINOPENTANE-1-THIOL
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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